molecular formula C13H21NO B13289352 2-{[1-(4-Ethylphenyl)propyl]amino}ethan-1-ol

2-{[1-(4-Ethylphenyl)propyl]amino}ethan-1-ol

Cat. No.: B13289352
M. Wt: 207.31 g/mol
InChI Key: PDRNZCFEKFNTLY-UHFFFAOYSA-N
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Description

2-{[1-(4-Ethylphenyl)propyl]amino}ethan-1-ol is an organic compound with the molecular formula C13H21NO It is a derivative of ethanolamine, where the amino group is substituted with a 1-(4-ethylphenyl)propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-Ethylphenyl)propyl]amino}ethan-1-ol typically involves the reaction of 4-ethylphenylpropylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 4-ethylphenylpropylamine and ethylene oxide.

    Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature is maintained at around 50-70°C.

    Catalysts: A base catalyst, such as sodium hydroxide or potassium hydroxide, is often used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant flow rates.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-Ethylphenyl)propyl]amino}ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-{[1-(4-Ethylphenyl)propyl]amino}acetaldehyde or 2-{[1-(4-Ethylphenyl)propyl]amino}acetone.

    Reduction: Formation of 2-{[1-(4-Ethylphenyl)propyl]amino}ethane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[1-(4-Ethylphenyl)propyl]amino}ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving cell signaling and neurotransmitter pathways.

    Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of 2-{[1-(4-Ethylphenyl)propyl]amino}ethan-1-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-{[1-(4-Methylphenyl)propyl]amino}ethan-1-ol: Similar structure with a methyl group instead of an ethyl group.

    2-{[1-(4-Phenyl)propyl]amino}ethan-1-ol: Lacks the ethyl substituent on the phenyl ring.

    2-{[1-(4-Isopropylphenyl)propyl]amino}ethan-1-ol: Contains an isopropyl group instead of an ethyl group.

Uniqueness

2-{[1-(4-Ethylphenyl)propyl]amino}ethan-1-ol is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

2-[1-(4-ethylphenyl)propylamino]ethanol

InChI

InChI=1S/C13H21NO/c1-3-11-5-7-12(8-6-11)13(4-2)14-9-10-15/h5-8,13-15H,3-4,9-10H2,1-2H3

InChI Key

PDRNZCFEKFNTLY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(CC)NCCO

Origin of Product

United States

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